molecular formula C3H7NO B074734 N,N-Dimethylformamide-15N CAS No. 1449-84-9

N,N-Dimethylformamide-15N

Cat. No. B074734
CAS RN: 1449-84-9
M. Wt: 74.09 g/mol
InChI Key: ZMXDDKWLCZADIW-AZXPZELESA-N
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Description

N,N-Dimethylformamide-15N (CAS Number: 1449-84-9) is an isotopic form of N,N-Dimethylformamide . It has a linear formula of HCO15N (CH3)2 and a molecular weight of 74.09 . It is frequently used as an aprotic solvent in chemical transformations .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylformamide-15N is represented by the linear formula HCO15N (CH3)2 . More detailed structural information may be available in databases like the NIST Chemistry WebBook .


Chemical Reactions Analysis

N,N-Dimethylformamide (DMF), the non-isotopic form of N,N-Dimethylformamide-15N, is known to play multiple roles in organic chemistry. It can act as a reagent, a catalyst, and a stabilizer . The compound has been found to coordinate to the Si atom of organosilicate, enabling the reaction to proceed smoothly and stereoselectively .


Physical And Chemical Properties Analysis

N,N-Dimethylformamide-15N has a refractive index of n20/D 1.431 (lit.), a boiling point of 153 °C (lit.), a melting point of -61 °C (lit.), and a density of 0.957 g/mL at 25 °C .

Scientific Research Applications

  • Roles Beyond a Solvent : N,N-Dimethylformamide is widely used as a solvent in academia and the chemical industry. Beyond this, it also serves as a reagent, catalyst, and stabilizer in organic chemistry (Heravi, Ghavidel, & Mohammadkhani, 2018).

  • Multipurpose Reagent : It is a multipurpose reagent contributing H, C, N, and O atoms for synthesizing a variety of compounds under different conditions (Le Bras & Muzart, 2018).

  • Pervaporation Separation in DMF/H2O Solutions : In industry and pharmaceutics, DMF is used for extracting acetylene and fabricating polyacrylonitrile fibers. Pervaporation is applied in the separation of DMF solutions, due to its energy efficiency and environment friendliness (Zhang et al., 2021).

  • Infrared Spectra and Normal Vibrations : The infrared spectra of N,N-Dimethylformamide and its derivatives have been investigated, contributing to the understanding of its chemical properties (Durgaprasad, Sathyanarayana, & Patel, 1971).

  • Reproductive Toxicity : DMF has shown harmful effects on the reproductive function of humans and animals, highlighting the need for research into its toxicity (Su-fan, 2008).

  • Microbial Degradation : Strains of bacteria capable of degrading DMF have been isolated and studied, offering potential for waste treatment and environmental protection (Zhou et al., 2018).

  • Methods of Production : Various methods for synthesizing DMF, including recent technological advancements, have been discussed (Xiao-liang, 2011).

Safety And Hazards

N,N-Dimethylformamide-15N is considered hazardous. It is flammable and can cause serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It may damage fertility or the unborn child. It is harmful in contact with skin or if inhaled .

Future Directions

N,N-Dimethylformamide (DMF), the non-isotopic form of N,N-Dimethylformamide-15N, is frequently used as an aprotic solvent in chemical transformations. It is a unique chemical that can play three important roles in organic chemistry: as a reagent, a catalyst, and a stabilizer . This suggests potential future directions for the use of N,N-Dimethylformamide-15N in various chemical transformations.

properties

IUPAC Name

N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N](C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584056
Record name N,N-Dimethyl(~15~N)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide-15N

CAS RN

1449-84-9
Record name N,N-Dimethyl(~15~N)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJR Bourn, EW Randall - Molecular Physics, 1964 - Taylor & Francis
The magnitudes and some of the relative signs of the 15 NH and HH couplings in N-methylformamide- 15 N and formamide- 15 N have been determined. The 15 NH couplings through …
Number of citations: 97 www.tandfonline.com
M Otsuru, K Tori, JM Lehn, R Seher - Journal of the American …, 1969 - ACS Publications
The pmr spectra of trimethylvinylammoniumbromide (I), trimethyl-(frarts-/3-phenylvinyl) ammonium bromide (II), trimethyl-(a-bromovinyl) ammoniumbromide (III), trimethyl-(a-chlorovinyl) …
Number of citations: 26 pubs.acs.org

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